

1-Cyclohexenyl acetate chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclohexenyl acetate

Cat. No.: B073271

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Bonding of **1-Cyclohexenyl Acetate**

Introduction

1-Cyclohexenyl acetate, also known by its IUPAC name cyclohex-1-en-1-yl acetate, is an enol ester of cyclohexanone.^[1] It is a key intermediate in various organic syntheses and finds applications in the formation of other functionalized cyclohexene derivatives. This technical guide provides a comprehensive overview of its chemical structure, bonding characteristics, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

1-Cyclohexenyl acetate is a cyclic organic compound with the molecular formula C₈H₁₂O₂.^[1] ^[2]^[3] Its structure consists of a six-membered cyclohexene ring bonded to an acetate group through an ester linkage at the C1 position of the ring.

Key Identifiers:

- IUPAC Name: cyclohex-1-en-1-yl acetate^[1]
- CAS Number: 1424-22-2^[1]^[2]^[3]^[4]
- Molecular Formula: C₈H₁₂O₂^[1]^[2]^[3]

- Molecular Weight: 140.18 g/mol [\[1\]](#)
- Canonical SMILES: CC(=O)OC1=CCCCC1[\[1\]](#)[\[2\]](#)
- InChI Key: DRJNNZMCOCQJGI-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#)

Caption: 2D chemical structure of **1-Cyclohexenyl acetate**.

Bonding and Hybridization

The bonding in **1-cyclohexenyl acetate** is characterized by a combination of sigma (σ) and pi (π) bonds, arising from the hybridization of the carbon and oxygen atoms.

- Cyclohexene Ring:
 - The two carbon atoms of the double bond (C1 and C6) are sp^2 hybridized. Each forms three σ bonds: one with the adjacent carbon in the double bond, one with another carbon in the ring, and one with either the ester oxygen (for C1) or a hydrogen atom (for C6). The unhybridized p-orbitals on these carbons overlap to form a π bond.[\[5\]](#)
 - The remaining four carbon atoms in the ring are sp^3 hybridized, each forming four σ bonds with neighboring carbon and hydrogen atoms.
- Acetate Group:
 - The carbonyl carbon (C7) is sp^2 hybridized, forming σ bonds with the single-bonded oxygen (O1), the double-bonded oxygen (O2), and the methyl carbon (C8). The p-orbital of the carbonyl carbon and the p-orbital of the carbonyl oxygen (O2) form a π bond.
 - The single-bonded oxygen (O1) is sp^2 hybridized, participating in resonance with the carbonyl group. It forms σ bonds with C1 of the ring and C7 of the acetate group.
 - The methyl carbon (C8) is sp^3 hybridized, forming four σ bonds.

The presence of the ester group introduces polarity to the molecule. The delocalization of electrons across the O-C=O system influences the reactivity of the compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties

The following table summarizes key physicochemical properties of **1-cyclohexenyl acetate**.

Property	Value	Reference(s)
Molecular Weight	140.18 g/mol	[1]
Density	0.998 g/mL at 25 °C	[3]
Boiling Point	76-77 °C at 17 mm Hg	[3]
Flash Point	150 °F (65.6 °C)	
Refractive Index	n _{20/D} 1.458	[2] [3]
Hydrogen Bond Donor Count	0	[1] [2]
Hydrogen Bond Acceptor Count	2	[1] [2]
Rotatable Bond Count	2	[1] [2]

Spectroscopic Data (Predicted)

While specific experimental spectra for **1-cyclohexenyl acetate** are not detailed in the provided search results, the expected spectroscopic features can be predicted based on its functional groups and data from analogous compounds like 1-methylcyclohexene and cyclohexyl acetate.[\[6\]](#)[\[7\]](#)

¹H NMR Spectroscopy:

- **Vinylic Proton (-C=CH-):** A signal is expected in the range of 4.5-6.5 ppm for the proton on the double bond.[\[5\]](#)
- **Allylic Protons (-C=C-CH₂-):** Protons on the carbons adjacent to the double bond are expected to appear around 1.9-2.1 ppm.

- Methyl Protons (-CH₃): The methyl protons of the acetate group should produce a singlet at approximately 2.0 ppm.
- Cyclohexane Ring Protons: The remaining methylene protons on the ring would likely appear as a complex multiplet between 1.5 and 1.9 ppm.

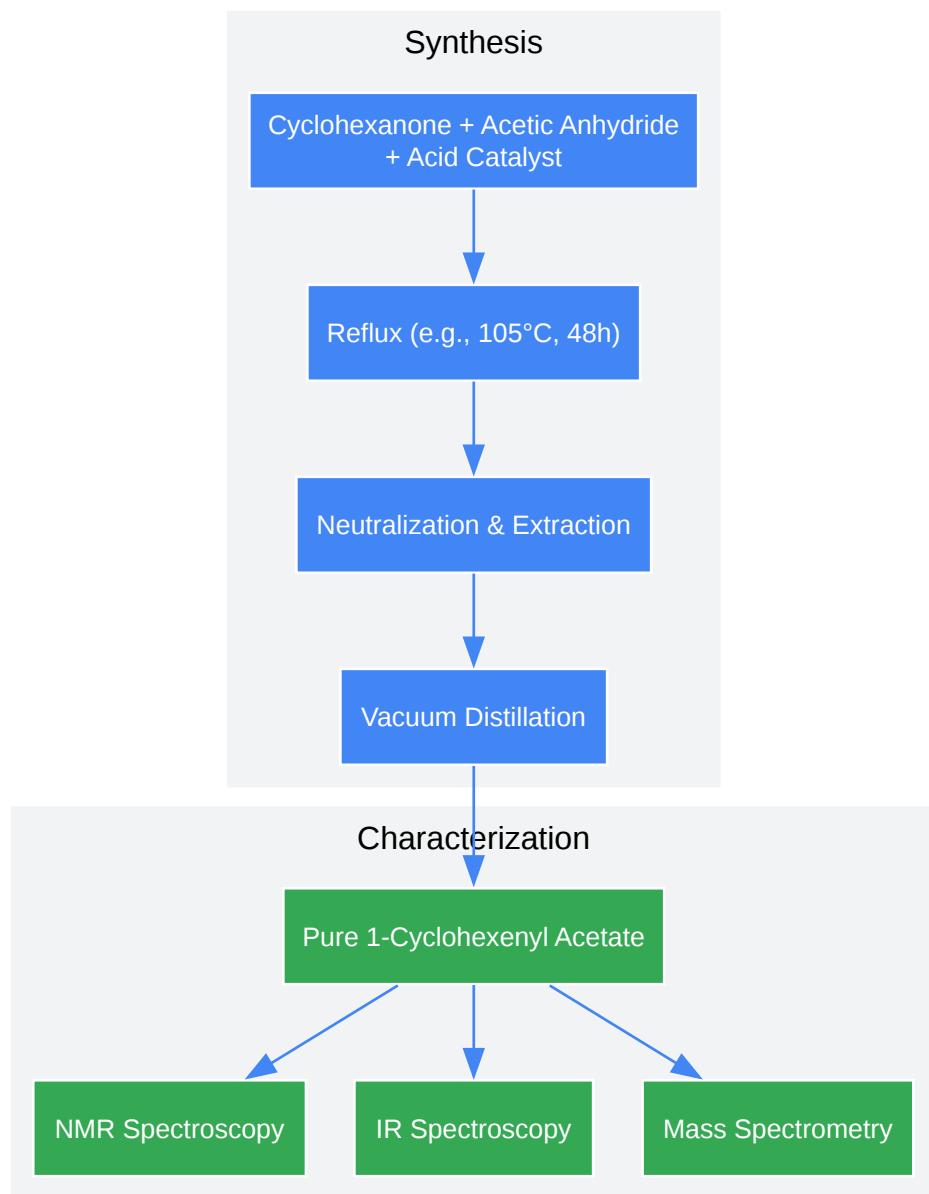
¹³C NMR Spectroscopy:

- Carbonyl Carbon (C=O): A signal for the ester carbonyl carbon is expected in the downfield region, typically around 170 ppm.
- Alkene Carbons (C=C): The two sp² hybridized carbons of the double bond should have signals in the range of 100-150 ppm.
- Methyl Carbon (-CH₃): The acetate methyl carbon signal is anticipated around 21 ppm.
- sp³ Ring Carbons: The sp³ hybridized carbons of the cyclohexene ring would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

- C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1735-1750 cm⁻¹.
- C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch should appear around 1640-1680 cm⁻¹.
- C-O Stretch: A strong band for the C-O stretching of the ester group is expected in the range of 1000-1300 cm⁻¹.
- sp² C-H Stretch: A peak just above 3000 cm⁻¹ corresponding to the stretching of the vinylic C-H bond.
- sp³ C-H Stretch: Peaks just below 3000 cm⁻¹ due to the C-H stretching of the sp³ hybridized carbons.

Experimental Protocols


Synthesis of 1-Cyclohexenyl Acetate

A common method for the synthesis of **1-cyclohexenyl acetate** is the acid-catalyzed acetylation of cyclohexanone with acetic anhydride or isopropenyl acetate.

Protocol: Acid-Catalyzed Acetylation of Cyclohexanone

- Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
- Reagents:
 - Cyclohexanone
 - Acetic anhydride (or isopropenyl acetate)
 - Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[2]
 - Solvent (optional, e.g., toluene)
- Procedure:
 - Cyclohexanone and a molar excess of acetic anhydride are added to the reaction flask.
 - A catalytic amount of p-toluenesulfonic acid is added.
 - The reaction mixture is heated to reflux (approximately 105 °C) with continuous stirring for an extended period (e.g., 48 hours) to ensure the formation of the thermodynamically stable enol acetate.[2]
 - The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Purification:
 - After cooling to room temperature, the reaction mixture is carefully neutralized with a weak base (e.g., sodium bicarbonate solution).

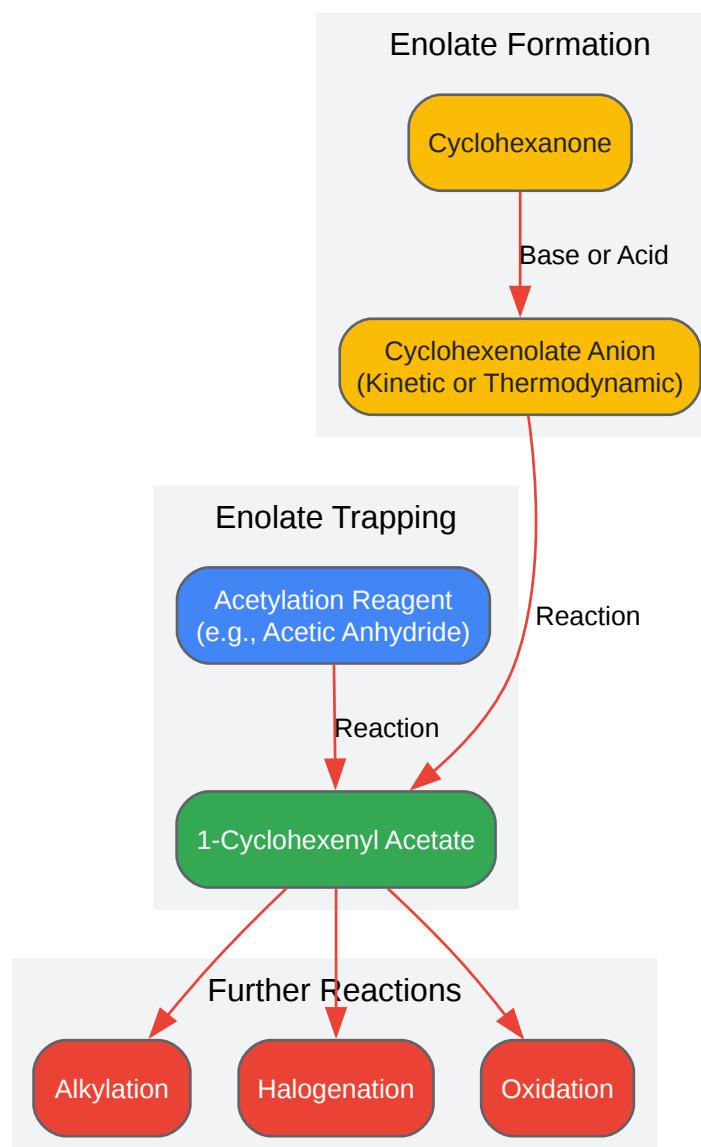
- The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).
- The solvent and any remaining volatile reactants are removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield pure **1-cyclohexenyl acetate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **1-cyclohexenyl acetate**.

Spectroscopic Analysis Protocol (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:


- Sample Preparation: A small amount of the purified **1-cyclohexenyl acetate** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. ^1H and ^{13}C NMR spectra are acquired.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy:

- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum is taken first and subtracted from the sample spectrum.
- Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Signaling Pathways and Logical Relationships

1-Cyclohexenyl acetate is primarily a synthetic intermediate and not typically involved in biological signaling pathways. However, its formation and subsequent reactions represent a key logical relationship in organic synthesis. The formation of an enol acetate is a common strategy to protect the enol form of a ketone or to use it as a nucleophile in subsequent reactions.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the formation and utility of **1-cyclohexenyl acetate**.

Conclusion

1-Cyclohexenyl acetate is a valuable compound in organic chemistry. A thorough understanding of its structure, bonding, and properties is essential for its effective use in the synthesis of more complex molecules. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this and related chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexene-1-yl acetate | C8H12O2 | CID 74019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexenyl acetate | lookchem [lookchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Cyclohexene-1-yl acetate | SIELC Technologies [sielc.com]
- 5. Alkene - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Cyclohexyl acetate(622-45-7) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [1-Cyclohexenyl acetate chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073271#1-cyclohexenyl-acetate-chemical-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com